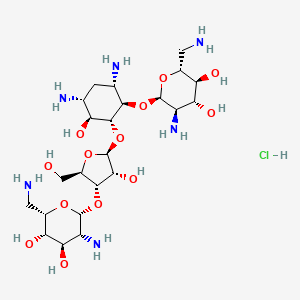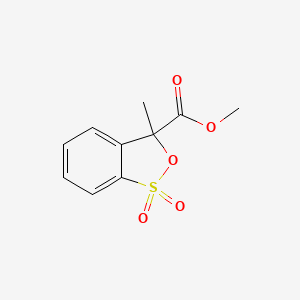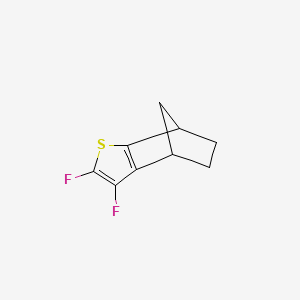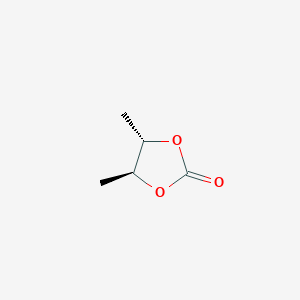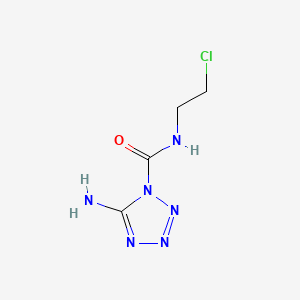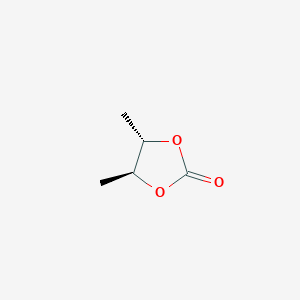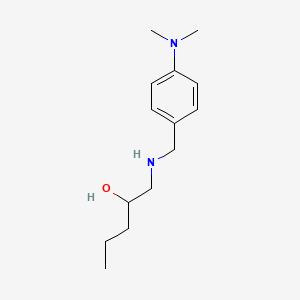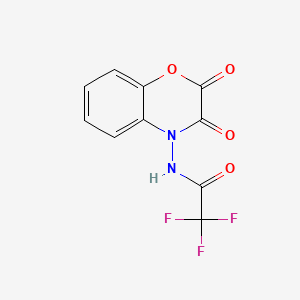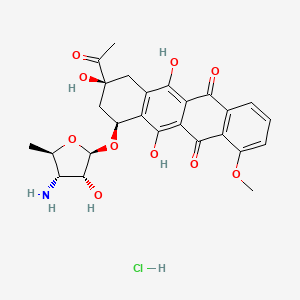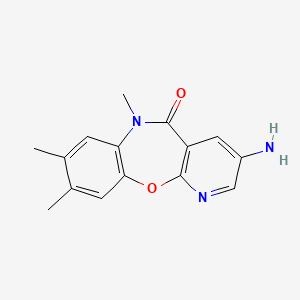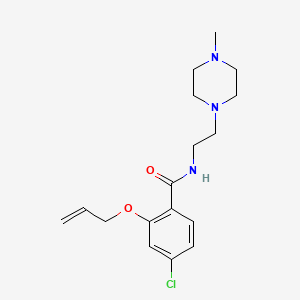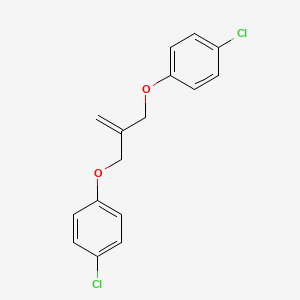
Benzene, 1,1'-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-): is an organic compound with a complex structure It is characterized by the presence of benzene rings, chloro substituents, and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) typically involves the reaction of 4-chlorophenol with a suitable methylene-propanediyl bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions:
Oxidation: Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents on the benzene rings can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols, often in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) involves its interaction with molecular targets through its functional groups. The chloro substituents and ether linkages play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products depending on the conditions and reagents used.
相似化合物的比较
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
Comparison:
- Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) is unique due to the presence of both chloro substituents and ether linkages, which impart distinct chemical properties.
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the chloro substituents and ether linkages, making it less reactive in certain types of chemical reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a similar structure but with a methyl group instead of a methylene group, leading to differences in reactivity and applications.
This detailed article provides a comprehensive overview of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1522-96-9 |
|---|---|
分子式 |
C16H14Cl2O2 |
分子量 |
309.2 g/mol |
IUPAC 名称 |
1-chloro-4-[2-[(4-chlorophenoxy)methyl]prop-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c1-12(10-19-15-6-2-13(17)3-7-15)11-20-16-8-4-14(18)5-9-16/h2-9H,1,10-11H2 |
InChI 键 |
FKBAHOXKOIXYHR-UHFFFAOYSA-N |
规范 SMILES |
C=C(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


